molecular formula C11H13NO4 B7871491 3-Isobutoxy-4-nitrobenzaldehyde

3-Isobutoxy-4-nitrobenzaldehyde

Cat. No.: B7871491
M. Wt: 223.22 g/mol
InChI Key: DPHNLFAZLQGVSA-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-nitrobenzaldehyde typically involves the nitration of 3-isobutoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

    Reduction: 3-Isobutoxy-4-aminobenzaldehyde.

    Oxidation: 3-Isobutoxy-4-nitrobenzoic acid.

    Substitution: Depending on the electrophile used, various substituted benzaldehydes.

Scientific Research Applications

3-Isobutoxy-4-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Comparison with Similar Compounds

Similar Compounds

    3-Isobutoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzaldehyde: Lacks the isobutoxy group, which affects its solubility and reactivity.

    3-Isobutoxy-4-aminobenzaldehyde: The reduced form of 3-Isobutoxy-4-nitrobenzaldehyde, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both the isobutoxy and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

3-(2-methylpropoxy)-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11-5-9(6-13)3-4-10(11)12(14)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHNLFAZLQGVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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